molecular formula C8H12ClN3O2 B6215716 ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride CAS No. 2731008-09-4

ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

Cat. No.: B6215716
CAS No.: 2731008-09-4
M. Wt: 217.7
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Description

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate. This intermediate then undergoes further cyclization with an appropriate aldehyde or ketone to form the desired pyrrolo[3,4-c]pyrazole structure. The final step involves the esterification of the carboxyl group and the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst choice. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can be compared with other pyrazole derivatives, such as:

    1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms but have different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2731008-09-4

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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